molecular formula C13H21N3O2 B2588432 N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]oxane-4-carboxamide CAS No. 2034586-61-1

N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]oxane-4-carboxamide

Cat. No.: B2588432
CAS No.: 2034586-61-1
M. Wt: 251.33
InChI Key: FUWKSAKQDDEMIH-UHFFFAOYSA-N
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Description

N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]oxane-4-carboxamide is a chemical compound of significant interest in medicinal and agrochemical research due to its pyrazole-carboxamide core structure. Pyrazole-carboxamides are a privileged scaffold in drug discovery, known for their diverse biological activities . Research on closely related analogs has demonstrated potent antifungal properties, with mechanisms of action that include disrupting mitochondrial function by inhibiting key enzymes in the respiratory chain, such as succinate dehydrogenase (Complex II) and cytochrome oxidase (Complex IV) . This makes such compounds valuable tools for studying fungal pathogens and mitochondrial biology. Beyond antimicrobial applications, pyrazole derivatives are extensively investigated for their potential in cancer therapeutics, with some compounds exhibiting promising antiproliferative activity against various human cancer cell lines . The structural features of this compound—a 1,5-dimethylpyrazole group linked to an oxane (tetrahydropyran) carboxamide—suggest it could serve as a key intermediate or a novel bioactive molecule in high-throughput screening campaigns. It is ideal for researchers exploring new chemical entities in oncology, infectious disease, and cell signaling. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-10-9-12(15-16(10)2)3-6-14-13(17)11-4-7-18-8-5-11/h9,11H,3-8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWKSAKQDDEMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]oxane-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to streamline the synthesis process .

Mechanism of Action

The mechanism of action of N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrazole-Carboxamide Derivatives

The evidence highlights several pyrazole-carboxamide compounds synthesized via carbodiimide-mediated coupling (EDCI/HOBt), such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (e.g., compounds 3a–3p in ). Key comparisons include:

Parameter N-[2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl]oxane-4-carboxamide Compounds (e.g., 3a–3p) Compound (Pyrazolo-Thiazole Nicotinonitrile)
Core Structure Oxane-carboxamide + pyrazole Pyrazole-carboxamide + aryl substituents Pyrazole-thiazole + nicotinonitrile
Substituents 1,5-Dimethylpyrazole, ethyl linker, oxane Chloro, cyano, aryl groups Thiophene, methylthiazole, nicotinonitrile
Synthetic Yield Not reported 62–71% (typical for EDCI/HOBt coupling) Not explicitly stated
Melting Point Not reported 123–183°C (dependent on substituents) Not provided
Functional Groups Carboxamide, ether (oxane) Carboxamide, cyano, chloro Carboxamide, cyano, thiazole
  • Key Differences: The oxane ring in the target compound introduces an ether oxygen, likely enhancing solubility compared to aromatic substituents in compounds. This could reduce crystallinity, as suggested by the lower melting points of oxane derivatives in general compared to rigid aryl-pyrazole systems (e.g., 3d: mp 181–183°C vs. hypothetical oxane analog) .

Hydrogen-Bonding and Crystallographic Behavior

While direct crystallographic data for the target compound are unavailable, emphasizes the role of hydrogen-bonding patterns in molecular aggregation. Pyrazole-carboxamides in form robust hydrogen-bonded networks (e.g., N–H···O=C interactions), contributing to their high melting points and crystalline stability.

Biological Activity

N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]oxane-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical structure:

  • Molecular Formula : C12H18N4O2
  • Molar Mass : 246.30 g/mol
  • CAS Number : [insert CAS number if available]

Research indicates that compounds with a pyrazole moiety often exhibit diverse biological activities, including:

  • Anticancer Activity : Some pyrazole derivatives have been shown to inhibit mTORC1 activity, leading to increased autophagy and reduced cell proliferation in cancer cell lines such as MIA PaCa-2 . This suggests that this compound may similarly modulate autophagy pathways.
  • Anti-inflammatory Effects : Pyrazole derivatives have been reported to exhibit significant anti-inflammatory properties by inhibiting nitric oxide production and inflammatory cytokines .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of mTORC1, increased autophagy
Anti-inflammatoryInhibition of NO and TNF-α production
AntimicrobialDisruption of bacterial cell membranes

Case Study 1: Anticancer Properties

A study investigated the antiproliferative effects of various pyrazole derivatives, including those similar to this compound. The results indicated that these compounds significantly reduced cell viability in cancer cell lines through mechanisms involving autophagy modulation. The compounds demonstrated submicromolar IC50 values, indicating potent activity against tumor cells .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of pyrazole derivatives. These compounds were tested for their ability to inhibit LPS-induced production of inflammatory mediators. Results showed that certain derivatives effectively reduced levels of nitric oxide and TNF-α, suggesting a potential therapeutic application in treating inflammatory diseases .

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